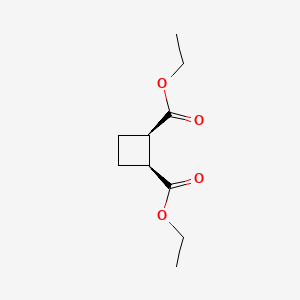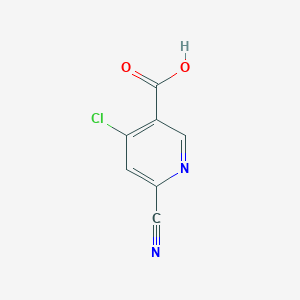![molecular formula C9H10Cl2N4O B12282669 N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)
N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine typically involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with N,N-dimethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine oxide, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloropyridin-4-ylboronic acid
- 2,6-Dichloropyridine-4-carboxylic acid
- N,N-Dimethylguanidine
Uniqueness
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is unique due to its specific combination of a dichloropyridine ring and a dimethylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H10Cl2N4O |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16) |
InChI-Schlüssel |
ONSSIMJINPLRLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)NC(=O)C1=CC(=NC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)
![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)

![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)


![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)
